molecular formula C13H17ClFNO B15353880 1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride CAS No. 111982-47-9

1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride

Cat. No.: B15353880
CAS No.: 111982-47-9
M. Wt: 257.73 g/mol
InChI Key: FHRLNGYNNIFNJC-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a cyclopentanol ring, which is further modified by a methylimino group and hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and cyclopentanol as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an imine intermediate by reacting 2-fluorobenzaldehyde with methylamine, followed by the addition of cyclopentanol under acidic conditions.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Process Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize by-products.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at various positions on the cyclopentanol ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanone.

  • Reduction Products: Reduction can produce 1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentylamine.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research to study enzyme mechanisms and protein interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to receptors, while the cyclopentanol ring provides structural stability. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:

  • 1-(2-Fluorophenyl)piperazine: Used in pharmaceutical research for its biological activity.

  • 1-(2-Fluorophenyl)ethanone: Employed as a biochemical reagent in life science research.

  • 1-(p-Fluorophenyl)piperazine: Another fluorophenyl derivative with applications in medicinal chemistry.

Properties

CAS No.

111982-47-9

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

IUPAC Name

1-[C-(2-fluorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C13H16FNO.ClH/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14;/h2-3,6-7,16H,4-5,8-9H2,1H3;1H

InChI Key

FHRLNGYNNIFNJC-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=CC=C1F)C2(CCCC2)O.Cl

Origin of Product

United States

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